molecular formula C10H11F3N2OS B2933778 2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine CAS No. 2189434-22-6

2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine

Cat. No. B2933778
CAS RN: 2189434-22-6
M. Wt: 264.27
InChI Key: ARGWKXATCNLTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine, also known as MTT, is a chemical compound used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. MTT has been widely used as a colorimetric assay to measure cell viability and proliferation.

Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure

2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine, as part of thiopyrimidine derivatives, has shown considerable promise in applications related to medicine and nonlinear optics (NLO). A detailed study on phenyl pyrimidine derivatives, which share a similar core structure, demonstrates their potential in NLO fields. Through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, these derivatives exhibit significant NLO properties. These findings suggest that thiopyrimidine derivatives, including those similar to 2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine, could be beneficial for optoelectronic and high-tech applications due to their strong NLO character (Hussain et al., 2020).

Charge Transfer Materials

Further research into 4,6-di(thiophen-2-yl)pyrimidine derivatives, which are structurally related to 2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine, has explored their utility as efficient charge transfer materials. These studies have aimed to optimize electronic, photophysical, and charge transfer properties through structural modifications. The alterations are designed to improve intra-molecular charge transfer and reduce the HOMO–LUMO energy gap, potentially making these derivatives suitable for applications as advanced hole transfer materials comparable to pentacene and electron transfer materials like tris(8-hydroxyquinolinato)aluminum. This research underscores the adaptability and relevance of pyrimidine derivatives in developing new materials for electronic applications (Irfan, 2014).

Synthesis and Heterocyclic Chemistry

The synthesis of various pyrimidine derivatives, including 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines, illustrates the versatility and chemical richness of this chemical class. These compounds serve as precursors for further chemical transformations, leading to a broad range of heterocyclic compounds with potential applications in medicinal chemistry, material science, and beyond. Such synthetic versatility underscores the scientific and practical significance of exploring and manipulating the chemical space around pyrimidine derivatives (Masquelin et al., 1998).

Biological Evaluation and Antimicrobial Activity

Additionally, pyrimidine derivatives have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents. Studies reveal that certain modifications of the pyrimidine core can lead to compounds with promising antimicrobial properties. This aspect of research highlights the potential of 2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine and its analogs in contributing to the development of new antimicrobial agents, showcasing the importance of heterocyclic chemistry in addressing global health challenges (Sayed et al., 2006).

properties

IUPAC Name

2-methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c1-6-14-8(10(11,12)13)4-9(15-6)16-7-2-3-17-5-7/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGWKXATCNLTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2CCSC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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